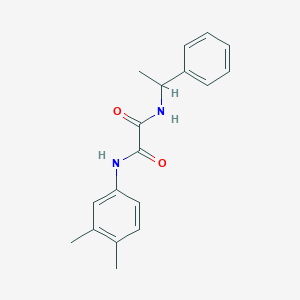
N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals. It is a potent analgesic that has been used in scientific research to study the opioid receptor system and the mechanisms of pain relief. However, due to its high abuse potential and dangerous side effects, it has been classified as a Schedule I controlled substance in the United States.
作用機序
N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of downstream signaling pathways that result in pain relief. It also has an effect on the release of neurotransmitters such as dopamine, which can lead to feelings of euphoria and reward.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to have potent analgesic effects, with a potency similar to that of morphine. It also has a high potential for abuse and dependence, with users reporting feelings of euphoria and relaxation. However, it can also cause dangerous side effects such as respiratory depression, which can be fatal in high doses.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide has been used in scientific research to study the opioid receptor system and the mechanisms of pain relief. Its potency and selectivity for the mu-opioid receptor make it a useful tool for studying this system. However, its high potential for abuse and dangerous side effects make it a challenging compound to work with in a laboratory setting.
将来の方向性
There are several directions that future research on N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide could take. One area of interest is the development of new opioid analgesics that have fewer side effects and a lower potential for abuse. Another area of research could focus on the development of new therapies for opioid addiction, which is a growing problem in many parts of the world. Finally, more research could be done to better understand the mechanisms of action of N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide and other opioids, which could lead to the development of new treatments for pain and addiction.
合成法
The synthesis of N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide involves several steps, starting with the reaction of 3,4-dimethylbenzaldehyde with nitroethane to form 1-(3,4-dimethylphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to form 1-(3,4-dimethylphenyl)-2-amino-propane. The final step involves the reaction of this compound with benzylchloroformate to form N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide has been used in scientific research to study the opioid receptor system and the mechanisms of pain relief. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also investigated the effects of N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)ethanediamide on other opioid receptors, such as the delta and kappa receptors.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-10-16(11-13(12)2)20-18(22)17(21)19-14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFSPNMESAYTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2848381.png)
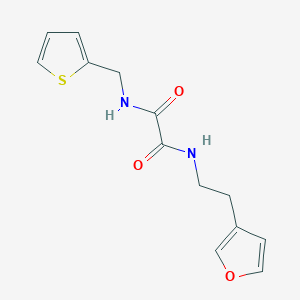
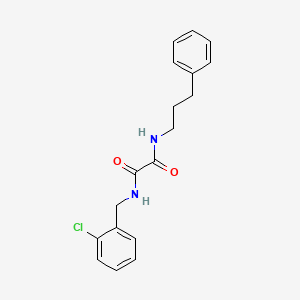
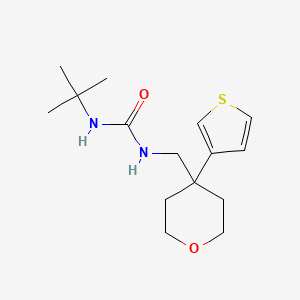
![2-(2-(2-chloro-6-fluorophenyl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2848386.png)
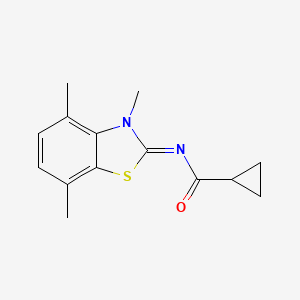
![Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2848388.png)
![N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2848389.png)



![5-bromo-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2848394.png)
